

# Application Note: Analysis of Triglycerides in Soya Oil by HPLC-ELSD

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## Compound of Interest

Compound Name: Soya oil fatty acids

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## Introduction

Soya oil is a widely consumed vegetable oil, and its triglyceride composition is a key determinant of its physical properties, nutritional value, and stability. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a robust and sensitive method for the separation and quantification of triglycerides. Unlike UV detectors, the ELSD is a universal detector that does not require the analyte to have a chromophore, making it ideal for the analysis of lipids like triglycerides.<sup>[1]</sup> This method allows for the use of gradient elution with a wide range of organic solvents, enabling high-resolution separation of complex triglyceride mixtures.<sup>[2][3]</sup>

## Principle of ELSD

The ELSD works by a three-step process: nebulization of the column eluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.<sup>[1]</sup> The intensity of the scattered light is proportional to the mass of the analyte, allowing for quantitative analysis.<sup>[1]</sup>

## Application

This application note describes a reliable HPLC-ELSD method for the qualitative and quantitative analysis of triglycerides in soya oil. The method can be used for quality control, authenticity assessment, and research purposes in the food and pharmaceutical industries.

## Quantitative Data

The following table summarizes the typical triglyceride composition of soya oil as determined by HPLC-ELSD. Retention times and relative peak areas are representative and may vary depending on the specific chromatographic conditions and the soya oil sample.

Triglyceride	Abbreviation	Retention Time (min)	Relative Peak Area (%)
Linolenic-Linoleic-Linoleic	LLLn	~18.5	3-6
Linoleic-Linoleic-Linoleic	LLL	~20.0	25-30
Oleic-Linoleic-Linoleic	OLL	~21.5	20-25
Palmitic-Linoleic-Linoleic	PLL	~22.5	10-15
Oleic-Oleic-Linoleic	OOL	~24.0	15-20
Palmitic-Oleic-Linoleic	POL	~25.0	5-10
Stearic-Oleic-Linoleic	SOL	~26.0	2-5
Palmitic-Palmitic-Linoleic	PPL	~27.0	1-3
Stearic-Linoleic-Linoleic	SLL	~23.0	3-6

## Experimental Protocol

### 1. Sample Preparation

- Weigh approximately 0.1 g of soya oil into a 10 mL volumetric flask.
- Dissolve the oil in 10 mL of a suitable solvent mixture, such as hexane or acetone.[\[4\]](#)
- Vortex the solution to ensure complete dissolution.

- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

## 2. HPLC-ELSD System and Conditions

- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.
- Detector: An Evaporative Light Scattering Detector (ELSD).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size) is commonly used.
- Mobile Phase: A gradient of Acetonitrile (Solvent A) and Dichloromethane (Solvent B) is often employed.[\[2\]](#)[\[5\]](#) An alternative isocratic mobile phase of propionitrile can also be used.
- Flow Rate: A typical flow rate is between 0.7 and 1.5 mL/min.[\[2\]](#)
- Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.
- Injection Volume: 5-20  $\mu\text{L}$ .
- ELSD Settings:
  - Drift Tube Temperature: 40-50°C.[\[2\]](#)
  - Nebulizer Gas (Nitrogen) Pressure: 350 kPa or as recommended by the manufacturer.[\[6\]](#)
  - Gain: Set to an appropriate level to achieve good signal-to-noise ratio.

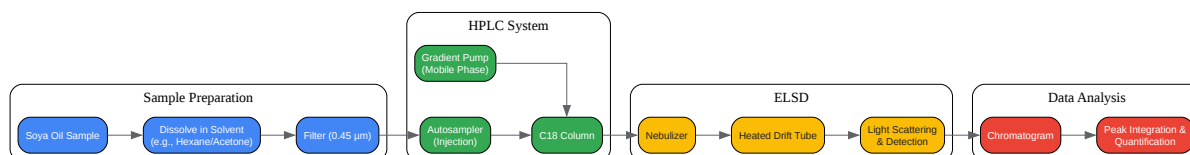
## 3. Chromatographic Run

- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject the prepared sample.
- Run the gradient program to separate the triglycerides.
- A typical analysis time is around 30-40 minutes, including column re-equilibration.[\[2\]](#)

#### 4. Data Analysis

- Identify the triglyceride peaks based on their retention times by comparing with known standards or literature data.
- Integrate the peak areas for quantification. The relative percentage of each triglyceride can be calculated using the area normalization method.

## Diagrams



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Caption: Experimental workflow for triglyceride analysis in soya oil using HPLC-ELSD.

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- To cite this document: BenchChem. [Application Note: Analysis of Triglycerides in Soya Oil by HPLC-ELSD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164923#hplc-elsd-method-for-triglycerides-in-soya-oil]

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